4-(Octyloxy)phenyl 4-pentylbenzoate

Descripción general

Descripción

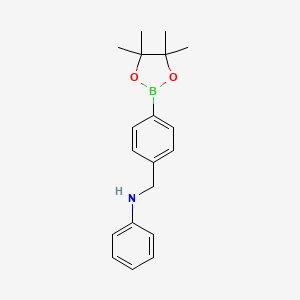

“4-(Octyloxy)phenyl 4-pentylbenzoate” is a chemical compound with the molecular formula C26H36O3 . It has an average mass of 412.562 Da and a monoisotopic mass of 412.261353 Da .

Molecular Structure Analysis

The molecular structure of “4-(Octyloxy)phenyl 4-pentylbenzoate” consists of 26 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . It has several freely rotating bonds and a polar surface area of 45 Å .

Physical And Chemical Properties Analysis

“4-(Octyloxy)phenyl 4-pentylbenzoate” has a density of 1.0±0.1 g/cm³ and a boiling point of 533.8±35.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 81.0±3.0 kJ/mol . The compound’s flash point is 226.9±26.0 °C .

Aplicaciones Científicas De Investigación

Liquid Crystal Technology

One significant application area for compounds related to "4-(Octyloxy)phenyl 4-pentylbenzoate" is in the development of liquid crystal (LC) technology. The thermal and mesomorphic properties of certain phenyl benzoates have been extensively studied, showing their utility in creating materials with specific LC phases. For instance, compounds with octyloxy and similar groups exhibit different smectic and nematic phases, crucial for LC displays and other electro-optic devices. The thermal stability of these phases can be influenced by the electrostatic nature of substituents, which is essential for designing materials with desired optical properties (Takenaka et al., 1990).

Polymer Solar Cells

Another application is found in the development of high-efficiency polymer solar cells. Alternating copolymers with octyloxy-related structures have been used as donor materials, achieving significant power conversion efficiencies (PCEs). The close packing of polymer chains in the solid state, confirmed by XRD, allows for efficient charge transport, a critical factor in solar cell performance (Qin et al., 2009).

Environmental Applications

Regarding environmental safety, the study of toxic equivalency factors (TEFs) for compounds like PCBs and dioxins, which may relate to the broader chemical family of phenyl benzoates, helps assess the risk and impact of these substances on human health and wildlife. This research supports the development of guidelines and policies for managing the presence of hazardous chemicals in the environment (van den Berg et al., 1998).

Organic Electronics and Fluorescence Detection

The development of novel fluorescent materials for detecting explosive compounds or for use in organic electronics also involves compounds with octyloxy-related structures. Such materials have shown high sensitivity and selectivity, which are valuable for security applications and the development of sensitive detection systems (Nie et al., 2011).

Propiedades

IUPAC Name |

(4-octoxyphenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-17-19-25(20-18-24)29-26(27)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWWXCLUKGZJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584792 | |

| Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Octyloxy)phenyl 4-pentylbenzoate | |

CAS RN |

50649-64-4 | |

| Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)

![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)

![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)

![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)